4-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Description
The compound 4-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide consists of a benzenesulfonamide moiety substituted with an ethoxy group at the para position. The sulfonamide nitrogen is linked to a 1-propanoyl-substituted tetrahydroquinoline ring. This structure combines a sulfonamide pharmacophore—common in enzyme inhibitors like cyclooxygenase-2 (COX-2) antagonists—with a tetrahydroquinoline scaffold, which may enhance pharmacokinetic properties such as metabolic stability and membrane permeability .
Properties
IUPAC Name |
4-ethoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-20(23)22-13-5-6-15-14-16(7-12-19(15)22)21-27(24,25)18-10-8-17(9-11-18)26-4-2/h7-12,14,21H,3-6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQCLNXCVFVFKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:
Formation of the Tetrahydroquinoline Ring: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Propanoyl Group: This step involves the acylation of the tetrahydroquinoline ring using propanoyl chloride in the presence of a base such as pyridine.
Attachment of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethyl iodide and a suitable base.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the benzene sulfonamide moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The biological activity of 4-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has not been extensively documented; however, compounds in this class are known for significant pharmacological properties. The sulfonamide group is recognized for its antibacterial effects by inhibiting dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis. This suggests that the compound could exhibit similar antibacterial properties.
Potential Therapeutic Applications
- Antibacterial Agents : Due to the sulfonamide functionality, this compound may serve as a basis for developing new antibacterial agents.
- Antioxidant Activity : Tetrahydroquinoline derivatives have been evaluated for antioxidant properties, indicating potential applications in combating oxidative stress-related conditions .
- Enzyme Inhibition : Its structural features may allow it to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
Synthesis and Industrial Production
The synthesis of this compound typically involves several steps starting from the preparation of the tetrahydroquinoline core. Common synthetic approaches may include:
- Reduction of Quinoline Derivatives : This process forms the tetrahydroquinoline structure.
- Automated Synthesis Platforms : In industrial settings, continuous flow chemistry can enhance efficiency and scalability.
Chemical Reactions
This compound can undergo various chemical reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids. |
| Reduction | Nitro groups can be reduced to amines. |
| Substitution | The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. |
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituents on the benzene ring or modifications to the tetrahydroquinoline core. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Ethoxy vs. Methoxy ( vs. Target Compound): The ethoxy group increases lipophilicity (logP ~2.5 vs.
- Dimethoxy Substitution (): The 2,4-dimethoxy analog introduces additional steric hindrance, which could disrupt target binding despite improved electron-donating capacity.
- Bromo Substituent (): The bromine atom adds molecular weight and may facilitate halogen bonding with target proteins, though solubility is compromised.
Biological Activity
4-Ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound featuring a sulfonamide functional group attached to a benzene ring. This compound is characterized by its unique structural features, including an ethoxy substituent and a tetrahydroquinoline moiety. Its molecular formula is with a molecular weight of approximately 388.5 g/mol . This article explores the biological activities associated with this compound, focusing on its potential pharmacological properties.
Structural Characteristics
The compound's structure can be summarized as follows:
| Feature | Details |
|---|---|
| Common Name | This compound |
| CAS Number | 946334-53-8 |
| Molecular Formula | |
| Molecular Weight | 388.5 g/mol |
Antimicrobial Properties
Sulfonamide derivatives have been extensively studied for their antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential antibacterial effects. Research indicates that sulfonamides can inhibit the growth of various bacterial strains by targeting the dihydropteroate synthase enzyme involved in folate synthesis .
Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various sulfonamide derivatives, compounds structurally similar to this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains could enhance antibacterial potency .
Cardiovascular Effects
Recent studies have investigated the effects of benzene sulfonamides on cardiovascular parameters. For example, certain derivatives have shown the ability to alter perfusion pressure and coronary resistance in isolated rat heart models. Although direct studies on this compound are lacking, it is hypothesized that similar compounds could influence cardiovascular functions through calcium channel modulation .
Experimental Design Example
An experimental design assessing the impact of various benzene sulfonamides on perfusion pressure included:
| Group | Compound | Dose |
|---|---|---|
| I | Control (Krebs-Henseleit solution only) | - |
| II | Benzene sulfonamide | 0.001 nM |
| III | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 nM |
| IV | 4-(2-Aminoethyl)-benzenesulfonamide | 0.001 nM |
Results indicated that certain compounds significantly decreased perfusion pressure compared to controls .
Pharmacokinetic Considerations
Understanding the pharmacokinetics of this compound is crucial for assessing its biological activity. Theoretical models such as ADME (Absorption, Distribution, Metabolism, Excretion) can provide insights into how this compound behaves within biological systems. Parameters such as permeability and bioavailability are essential for predicting therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
